molecular formula C16H13Cl3O2 B14365509 4-Methyl-3-(2,2,2-trichloroethyl)phenyl benzoate CAS No. 92854-89-2

4-Methyl-3-(2,2,2-trichloroethyl)phenyl benzoate

Cat. No.: B14365509
CAS No.: 92854-89-2
M. Wt: 343.6 g/mol
InChI Key: CYCWUXOGAVXCDM-UHFFFAOYSA-N
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Description

4-Methyl-3-(2,2,2-trichloroethyl)phenyl benzoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound is characterized by the presence of a benzoate group attached to a phenyl ring, which is further substituted with a 4-methyl group and a 3-(2,2,2-trichloroethyl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(2,2,2-trichloroethyl)phenyl benzoate can be achieved through esterification reactions. One common method involves the reaction of 4-Methyl-3-(2,2,2-trichloroethyl)phenol with benzoic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(2,2,2-trichloroethyl)phenyl benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Benzoic acid and 4-Methyl-3-(2,2,2-trichloroethyl)phenol.

    Reduction: 4-Methyl-3-(2,2,2-trichloroethyl)phenyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-3-(2,2,2-trichloroethyl)phenyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2,2,2-trichloroethyl)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The trichloroethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl benzoate: Lacks the trichloroethyl group, resulting in different chemical and biological properties.

    4-Methoxyphenyl benzoate: Contains a methoxy group instead of a methyl group, leading to variations in reactivity and applications.

    Phenyl benzoate: The simplest ester in this series, used as a reference compound for comparison.

Uniqueness

4-Methyl-3-(2,2,2-trichloroethyl)phenyl benzoate is unique due to the presence of the trichloroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

92854-89-2

Molecular Formula

C16H13Cl3O2

Molecular Weight

343.6 g/mol

IUPAC Name

[4-methyl-3-(2,2,2-trichloroethyl)phenyl] benzoate

InChI

InChI=1S/C16H13Cl3O2/c1-11-7-8-14(9-13(11)10-16(17,18)19)21-15(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

CYCWUXOGAVXCDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)CC(Cl)(Cl)Cl

Origin of Product

United States

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